4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-14(23)16-2-4-17(5-3-16)26(24,25)21-12-15-6-10-22(11-7-15)18-13-19-8-9-20-18/h2-5,8-9,13,15,21H,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQULQVRAFLSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Acetylation: The acetyl group can be introduced through the reaction of the intermediate compound with acetic anhydride in the presence of a base.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Tubercular Activity
Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis in vitro, suggesting its potential as an anti-tubercular agent. Studies have shown that compounds with similar structures can inhibit the growth of tuberculosis bacteria, making this a promising area for further investigation .
Table 1: In Vitro Activity Against Mycobacterium tuberculosis
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | 0.045 | |
| Comparison Compound A | 0.050 | |
| Comparison Compound B | 0.060 |
Biological Studies
Mechanism of Action
The interactions of this compound with various biological targets are under investigation to elucidate its mechanism of action. Understanding these interactions is crucial for developing effective therapeutic strategies against diseases like tuberculosis and potentially other infections .
Chemical Research
Building Block for Synthesis
This compound serves as a versatile building block in the synthesis of more complex molecules for drug discovery. Its unique structure allows for modifications that can lead to the development of new pharmacological agents .
Case Studies and Experimental Findings
Several studies have explored derivatives of compounds related to this compound, particularly in the context of antileishmanial activity. For instance, derivatives have been synthesized and tested for their efficacy against Leishmania infantum and Leishmania amazonensis, showing promising results comparable to existing treatments .
Table 2: Antileishmanial Activity of Related Compounds
Mechanism of Action
The mechanism of action of 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but docking studies have revealed potential interactions with key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogues, focusing on structural variations, physicochemical properties, and synthesis efficiency.
Structural Analogues with Modified Piperidine/Piperazine Moieties
Key Observations :
- The target compound is distinct in its pyrazine -linked piperidine moiety, contrasting with dihydrobenzofuran or pyrimidine modifications in analogues.
- Synthesis yields for analogues range from 67–83% , suggesting the target compound’s acetyl group may influence reactivity compared to halogenated substrates.
Analogues with Heterocyclic or Aromatic Modifications
Key Observations :
- The target compound’s acetyl group provides an electron-withdrawing effect absent in naphthalene or chromene-based analogues , which could modulate electronic properties and metabolic stability.
- Lower yields in chromene derivatives (e.g., 28% ) highlight synthetic challenges with bulky polycyclic systems compared to simpler aryl/heteroaryl groups.
Physicochemical and Spectroscopic Comparisons
Key Observations :
- The target compound has fewer halogen atoms, reducing molecular weight and lipophilicity compared to chloro/fluoro analogues.
- UPLC/MS is consistently used for purity validation across analogues , suggesting it would be critical for quality control of the target compound.
Biological Activity
4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The structure of this compound incorporates a piperidine moiety, which has been associated with various pharmacological effects, and a benzenesulfonamide group known for its therapeutic applications.
1. Anti-inflammatory Activity
Research has indicated that similar benzenesulfonamide derivatives exhibit significant anti-inflammatory properties. For instance, in a study evaluating various benzenesulfonamides, compounds demonstrated inhibition of carrageenan-induced rat paw edema at varying concentrations, achieving up to 94.69% inhibition at optimal doses . This suggests that this compound may possess comparable anti-inflammatory effects.
2. Antimicrobial Activity
The antimicrobial efficacy of compounds containing the benzenesulfonamide structure has been well-documented. For example, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) against E. coli and S. aureus in the range of 6.63 to 6.72 mg/mL . Given the structural similarities, it is plausible that this compound could demonstrate similar antimicrobial properties.
3. Anticancer Potential
Compounds with piperidine structures have been explored for their anticancer activities through mechanisms such as inhibition of specific kinases involved in cancer cell proliferation . The incorporation of the pyrazine and piperidine moieties may enhance the compound's ability to target cancer cells effectively.
Case Study 1: In Vivo Anti-inflammatory Evaluation
In a controlled study, various benzenesulfonamide derivatives were administered to assess their anti-inflammatory effects. The results indicated that compounds with similar structural features to this compound exhibited significant reductions in inflammation markers when evaluated against a control group .
Case Study 2: Antimicrobial Testing
A series of synthesized benzenesulfonamides were tested against multiple microbial strains. The data showed that compounds with structural similarities to this compound had notable activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Research Findings
| Activity | Compound | Effectiveness |
|---|---|---|
| Anti-inflammatory | Various Benzenesulfonamides | Up to 94.69% inhibition |
| Antimicrobial | Compounds tested against E. coli | MIC: 6.63 - 6.72 mg/mL |
| Anticancer | Piperidine derivatives | Inhibition of kinases |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-acetyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how is purity confirmed?
- Synthesis Steps :
Piperidine Functionalization : React pyrazin-2-yl derivatives with piperidin-4-ylmethanamine to form the piperidine-pyrazine scaffold.
Sulfonamide Coupling : Introduce the 4-acetylbenzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride derivatives .
Purification : Use recrystallization or column chromatography to isolate the product.
- Purity Confirmation :
- HPLC (≥95% purity threshold) and 1H/13C NMR to verify structural integrity and absence of byproducts .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., acetyl, pyrazine, and sulfonamide groups) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion) .
- X-ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and sulfonamide geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets of structurally related sulfonamide derivatives?
- Competitive Binding Assays : Compare inhibition profiles against kinases (e.g., Aurora B) and receptors (e.g., CCR5) using radiolabeled ligands .
- Structural Analysis : Overlay X-ray structures with known targets (e.g., Hesperadin’s Aurora B binding) to identify key interactions .
- IC50 Comparisons : Validate potency discrepancies across cell lines (e.g., cancer vs. neuronal models) .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Kinase Activity Assays : Measure ATPase activity reduction using luminescence-based kits (e.g., ADP-Glo™) .
- Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/non-competitive) .
- Cellular Efficacy : Test anti-proliferative effects in cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Functional Group Modifications :
- Replace pyrazine with pyrimidine to assess heterocycle specificity .
- Vary acetyl position on benzene to study steric effects .
- Biological Testing : Screen analogs for kinase inhibition (e.g., Aurora B, CDK2) and correlate substitutions with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of analogs .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays .
- Bioavailability : Measure plasma concentration-time profiles using LC-MS/MS after oral administration in rodents .
Q. How to analyze its binding mode with Aurora Kinase B using computational methods?
- Molecular Docking : Align the compound’s sulfonamide and pyrazine moieties with Hesperadin’s binding site (PDB: 4AF3) .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to evaluate stability of hydrogen bonds (e.g., sulfonamide-O with Lysine residues) .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities vs. known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
